molecular formula C15H16N2O B2542791 2-(Piperidin-1-yl)quinoline-3-carbaldehyde CAS No. 326008-59-7

2-(Piperidin-1-yl)quinoline-3-carbaldehyde

Cat. No.: B2542791
CAS No.: 326008-59-7
M. Wt: 240.306
InChI Key: KZVFBQJVPRFXRD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C15H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperidine ring attached to the quinoline structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Acylation: Introduction of an acyl group into the molecule.

    Sulfonylation: Introduction of a sulfonyl group.

    Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.

    1,3-Dipolar Cycloaddition: Formation of five-membered ring heterocycles.

    Reductive Amination: Conversion of aldehydes or ketones to amines.

    Grignard Reaction: Formation of carbon-carbon bonds.

    Kabachnik-Fields Reaction: Formation of α-aminophosphonates

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, sodium hydroxide, ethanol, and various catalysts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is unique due to its specific combination of a piperidine ring and a quinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-piperidin-1-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFBQJVPRFXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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